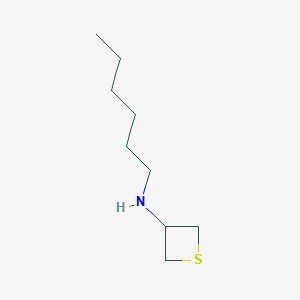

N-Hexylthietan-3-amine

Description

Contextualization of Thietane (B1214591) Derivatives in Chemical Science

Thietanes are four-membered heterocyclic compounds containing one sulfur atom. bldpharm.com This structural arrangement results in significant ring strain, which imparts unique reactivity to these molecules, making them valuable intermediates in the synthesis of a variety of sulfur-containing compounds. bldpharm.comnih.gov The applications of thietane derivatives are diverse, spanning pharmaceuticals, agrochemicals, and materials science. bldpharm.com Their unique stereochemical and conformational properties, largely dictated by the puckered four-membered ring, make them attractive scaffolds for creating three-dimensional diversity in molecular design.

The synthesis of the thietane ring can be approached through several methods, including the intramolecular cyclization of appropriate precursors. A common strategy involves the reaction of 1,3-dihalopropanes with a sulfide (B99878) source. nih.gov More contemporary methods include photochemical [2+2] cycloadditions and ring expansions of thiiranes. nih.gov

Significance of N-Substituted Thietan-3-amines in Contemporary Research

Within the broader class of thietanes, those bearing an amino group at the 3-position, known as thietan-3-amines, are of particular importance. The introduction of a nitrogen atom provides a site for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. N-substituted thietan-3-amines, where the nitrogen atom is further functionalized with various substituents, are being explored for their potential biological activities. nih.gov

Research into N-substituted thietan-3-amines has revealed their potential as modulators of biological targets. For instance, derivatives of thietan-3-amine (B45257) have been investigated for their antimicrobial properties. nih.gov The ability to readily modify the N-substituent allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry. The thietane ring in these compounds can act as a bioisostere for other cyclic systems, offering a novel chemical space for drug discovery programs.

Research Trajectory and Open Questions Pertaining to N-Hexylthietan-3-amine

This compound, with the CAS number 1866644-79-2, is a specific secondary amine derivative of thietan-3-amine. bldpharm.com While the broader class of N-substituted thietan-3-amines is a subject of ongoing research, dedicated studies focusing exclusively on this compound are not extensively reported in publicly accessible scientific literature. Its existence is confirmed through chemical supplier listings, which indicate the availability of analytical data such as NMR, HPLC, and LC-MS, suggesting it has been synthesized and characterized. bldpharm.com

The research trajectory for a compound like this compound would likely involve its synthesis and subsequent evaluation in biological screening programs. The hexyl group, being a simple alkyl chain, could serve as a starting point or a reference compound in a library of N-alkylated thietan-3-amines designed to probe the effect of lipophilicity on a particular biological activity.

Key open questions regarding this compound include:

What are the detailed and experimentally verified physicochemical properties of this compound?

What is its precise three-dimensional conformation and how does the hexyl substituent influence the puckering of the thietane ring?

What are its biological activities, if any? Has it been screened against various biological targets?

What are the specific outcomes of any research in which this compound has been included, even if as part of a larger library?

Future research on this compound would ideally involve the publication of its detailed synthesis and characterization, followed by comprehensive biological evaluation to ascertain its potential utility in fields such as medicinal chemistry or agrochemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

N-hexylthietan-3-amine |

InChI |

InChI=1S/C9H19NS/c1-2-3-4-5-6-10-9-7-11-8-9/h9-10H,2-8H2,1H3 |

InChI Key |

ZNJJXKSWRBXEID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CSC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hexylthietan 3 Amine

Retrosynthetic Analysis of the N-Hexylthietan-3-amine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available precursors. For this compound, two primary disconnections are considered: the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-sulfur (C-S) bonds that define the thietane (B1214591) ring.

C-N Bond Disconnection: This is the most straightforward disconnection. Cleavage of the C-N bond between the thietane ring and the hexyl group suggests two key synthons: a thietan-3-amine (B45257) synthon and a hexyl synthon. The corresponding chemical equivalents would be Thietan-3-amine and a hexylating agent, such as 1-bromohexane or hexanal (for reductive amination). This approach focuses on forming the thietane ring first, followed by functionalization of the amino group.

C-S Bond Disconnections: Disconnecting the two C-S bonds of the thietane ring points towards an acyclic precursor. A logical precursor would be a 1,3-difunctionalized propane derivative. For instance, a disconnection of both C-S bonds suggests a reaction between a sulfur nucleophile (like sodium sulfide) and a propane backbone containing two leaving groups at the 1 and 3 positions, and an amino-equivalent at the 2-position. A plausible precursor would be a derivative of 2-(N-hexylamino)-1,3-dichloropropane . In this strategy, the N-hexyl group is introduced prior to the ring-forming cyclization step.

These two distinct retrosynthetic pathways highlight the main strategic decisions in the synthesis: the timing of the thietane ring formation relative to the introduction of the N-hexyl group.

Thietane Ring Formation Strategies in this compound Synthesis

The construction of the strained four-membered thietane ring is the central challenge in synthesizing the core structure. Various methods have been developed for this purpose. nih.gov

Intramolecular cyclization involves a single molecule that contains both the sulfur nucleophile and a leaving group, which react to form the ring. A common strategy is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates. nih.gov For a precursor to this compound, this would involve a compound like 1-halo-3-mercapto-propan-2-amine, with the amino group already bearing the hexyl substituent. The reaction is typically promoted by a base, which deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide in a ring-closing S_N2 reaction.

Another relevant intramolecular approach involves the cyclization of intermediate γ-halo-β-hydroxyalkanethiols, which are used to produce thietane-3-ols. nih.gov These intermediates can be synthesized from the ring-opening of 2-(1-haloalkyl)oxiranes by a sulfur nucleophile. nih.gov The resulting thietane-3-ol can then be converted to thietan-3-amine.

| Method | Precursor Type | Typical Reagents | Key Transformation |

| Thiolate Displacement | 3-Mercapto-1-haloalkane | Base (e.g., NaH, K₂CO₃) | S_N2 cyclization |

| From Oxiranes | 2-(1-Haloalkyl)oxirane | Sulfur Nucleophile (e.g., Ammonium monothiocarbamate) | Ring-opening followed by intramolecular cyclization |

Intermolecular methods involve the reaction of two separate molecules to form the thietane ring. The most traditional and widely applied method is the double nucleophilic displacement reaction between a 1,3-dihaloalkane and a sulfide (B99878) source, such as sodium sulfide (Na₂S). nih.gov To apply this to the target molecule's core, a precursor like 1,3-dichloro-2-aminopropane would be required. This method is generally most effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov

Another powerful intermolecular strategy is the photochemical [2+2] cycloaddition, also known as the Thia-Paternò–Büchi reaction. This reaction occurs between a thiocarbonyl compound (a thione) and an alkene, using light to induce the formation of the four-membered ring. This method is particularly useful for constructing highly substituted thietanes. nih.gov

| Method | Reactant 1 | Reactant 2 | Conditions |

| Double Displacement | 1,3-Dihaloalkane derivative | Sodium Sulfide (Na₂S) | Heat in a polar solvent |

| [2+2] Cycloaddition | Alkene derivative | Thiocarbonyl compound | Photochemical (hν) |

Building the thietane ring from a different-sized heterocycle is another viable strategy. Ring expansion of three-membered thiiranes (episulfides) is a known route to thietane derivatives. For instance, a thiirane–thietane rearrangement can occur with (1-haloalkyl)thiiranes. This reaction proceeds through an intramolecular nucleophilic substitution to form a bicyclic thietanium ion intermediate, which is then opened by a nucleophile to yield a 3-substituted thietane. nih.gov

Cyclization Approaches for the Thietane Scaffold

Introduction of the N-Hexyl Moiety to the Thietan-3-amine System

Once the thietan-3-amine core is established, or using it as a starting material, the final step is the introduction of the hexyl group onto the nitrogen atom.

One common method is the direct N-alkylation of thietan-3-amine with a hexyl halide, such as 1-bromohexane or 1-iodohexane. This is a standard S_N2 reaction where the amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.orglibretexts.org A base is typically added to neutralize the hydrogen halide byproduct. A significant drawback of this method is the potential for overalkylation, where the product, this compound, can react with another molecule of hexyl halide to form a quaternary ammonium salt. masterorganicchemistry.comchemguide.co.uk This can be mitigated by using a large excess of the starting amine.

A more controlled and widely used method that avoids overalkylation is reductive amination . masterorganicchemistry.comlibretexts.org This two-step, often one-pot, process involves the reaction of thietan-3-one with hexylamine. wikipedia.orgresearchgate.net

Imine Formation: The amine attacks the carbonyl carbon of the ketone to form an intermediate imine (or iminium ion under acidic conditions).

Reduction: A reducing agent, added to the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this transformation because they are selective for the iminium ion over the ketone, allowing the reaction to be performed in a single pot. masterorganicchemistry.com

| Method | Thietane Precursor | Hexyl Source | Key Reagents | Primary Advantage |

| N-Alkylation | Thietan-3-amine | 1-Bromohexane | Base (e.g., K₂CO₃) | Simple procedure |

| Reductive Amination | Thietan-3-one | Hexylamine | Reducing Agent (e.g., NaBH(OAc)₃), mild acid | High selectivity, avoids overalkylation |

Amination Reactions on Thietane Precursors

The introduction of the hexylamino group onto a thietane core is a critical step in the synthesis of this compound. This is typically achieved through standard amination protocols using thietane-3-one or thietan-3-amine as the starting precursor.

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org In the context of synthesizing this compound, this strategy involves the reaction of a thietane precursor, typically thietan-3-one, with hexylamine. The reaction proceeds in two main stages: the initial formation of an iminium ion intermediate from the ketone and amine, followed by the in-situ reduction of this intermediate to the target secondary amine. libretexts.org

A variety of reducing agents can be employed for this transformation, with the choice of agent often depending on the substrate's sensitivity and the desired reaction conditions. organic-chemistry.org Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent, often preferred for its effectiveness under slightly acidic conditions which can facilitate iminium ion formation. youtube.compurdue.edu Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂ over a palladium or nickel catalyst). libretexts.orgnih.gov The efficiency of the reaction is influenced by factors such as the solvent, temperature, and pH.

Table 1: Comparison of Reducing Agents for the Reductive Amination of Thietan-3-one with Hexylamine This table presents hypothetical data based on established principles of reductive amination to illustrate the potential outcomes of different synthetic strategies.

| Reducing Agent | Solvent | Typical Reaction Time (h) | Hypothetical Yield (%) | Key Features |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | 4-12 | 85-95 | Mild, selective, tolerant of many functional groups. purdue.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | 6-24 | 70-85 | Effective at neutral to slightly acidic pH; requires careful handling due to toxicity. youtube.com |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol (EtOH) | 12-48 | 65-80 | "Green" method, but may be incompatible with other reducible functional groups. |

| Borane-Pyridine Complex (BH₃·py) | Tetrahydrofuran (THF) | 2-8 | 75-90 | Reduces imines effectively; can also reduce the carbonyl group if not pre-formed. |

An alternative route to this compound is the direct alkylation of thietan-3-amine with a suitable hexyl electrophile, such as 1-bromohexane or 1-iodohexane. This reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the nitrogen atom of thietan-3-amine attacks the electrophilic carbon of the hexyl halide, displacing the halide leaving group. libretexts.orgyoutube.com

A significant challenge in direct alkylation is controlling the degree of alkylation. masterorganicchemistry.com The primary product, this compound, is itself a secondary amine and can compete with the starting thietan-3-amine as a nucleophile. This can lead to the formation of the tertiary amine, N,N-dihexylthietan-3-amine, as an undesired byproduct. youtube.com To favor mono-alkylation, a large excess of the initial amine (thietan-3-amine) is typically used to increase the statistical probability of the alkylating agent reacting with the primary amine rather than the secondary amine product. youtube.com

Table 2: Influence of Reactant Ratio on Direct Alkylation of Thietan-3-amine This table presents hypothetical data to illustrate the effect of reactant stoichiometry on product distribution in direct alkylation.

| Ratio (Thietan-3-amine : 1-Bromohexane) | Base | Hypothetical Yield of Mono-alkylated Product (%) | Hypothetical Yield of Di-alkylated Product (%) |

|---|---|---|---|

| 1 : 1 | K₂CO₃ | 40 | 35 |

| 3 : 1 | K₂CO₃ | 65 | 15 |

| 5 : 1 | K₂CO₃ | 80 | 5 |

| 10 : 1 | K₂CO₃ | >90 | <2 |

Coupling Chemistry for Amine Linkage

Modern cross-coupling reactions offer powerful alternatives for forming C-N bonds, often with high efficiency and functional group tolerance. Reactions such as the Buchwald-Hartwig amination could theoretically be applied to the synthesis of this compound. This would involve the palladium-catalyzed coupling of either 3-halothietane (e.g., 3-bromothietane) with hexylamine, or thietan-3-amine with a hexyl halide.

The reaction typically requires a palladium catalyst, a phosphine-based ligand, and a base. The choice of ligand is crucial for the reaction's success, influencing catalytic activity and selectivity. The mechanism involves the oxidative addition of the halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired this compound and regenerate the catalyst. researchgate.net

Stereoselective Synthesis of this compound Isomers

Where the thietane ring contains stereocenters, controlling the stereochemical outcome of the synthesis is paramount. The synthesis of specific enantiomers or diastereomers of this compound requires stereoselective methods.

Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org In the synthesis of an enantiomerically pure this compound precursor, a chiral auxiliary could be attached to the thietane ring. For instance, an achiral thietane precursor could be reacted with a chiral amine to form a chiral imine or enamine. The steric bulk and electronic properties of the auxiliary would then direct the diastereoselective addition of a nucleophile or an electrophile.

Alternatively, a chiral auxiliary, such as an Evans oxazolidinone, could be used to guide the stereoselective construction of the thietane ring itself from an acyclic precursor. wikipedia.orgscielo.org.mx After the desired stereocenter(s) are established, the auxiliary is cleaved under specific conditions to reveal the chiral thietane intermediate, which can then be converted to the final product. wikipedia.org

Asymmetric Catalysis in Thietane Synthesis

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantioenriched product. mdpi.com This approach avoids the need to install and remove a stoichiometric auxiliary.

For the synthesis of chiral this compound, a key thietane intermediate could be prepared using an asymmetric catalytic reaction. For example, a palladium-catalyzed asymmetric allylic alkylation of thietane derivatives has been shown to generate α-sulfonyl stereogenic centers with high enantioselectivity. nih.gov While not a direct amination, this demonstrates the feasibility of creating stereocenters on the thietane ring using chiral transition metal catalysts. nih.gov A similar strategy could be envisioned for the enantioselective synthesis of a thietan-3-one precursor or for the direct asymmetric reductive amination of thietan-3-one using a chiral catalyst and a suitable hydrogen source. nih.gov

Diastereoselective Approaches

The primary challenge in the synthesis of this compound lies in controlling the relative stereochemistry of the substituents on the thietane ring. Diastereoselective strategies aim to favor the formation of one diastereomer over others. Two principal approaches can be envisioned for the synthesis of this compound: the use of chiral auxiliaries and diastereoselective reductive amination.

Chiral Auxiliary-Mediated Synthesis:

A well-established method for asymmetric amine synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org For the synthesis of this compound, a plausible route involves the reaction of thietan-3-one with a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine or enamine. Subsequent nucleophilic addition of a hexyl group (e.g., using a Grignard reagent or an organolithium reagent) to the imine would proceed with facial selectivity dictated by the chiral auxiliary. Removal of the auxiliary would then yield the desired this compound.

Alternatively, a chiral auxiliary can be attached to the thietane precursor. For instance, a chiral alcohol could be used to resolve a racemic mixture of a thietane intermediate, which is then converted to the amine. A notable chiral auxiliary in amine synthesis is tert-butanesulfinamide, which has been extensively used for the asymmetric synthesis of a wide variety of amines. yale.edu The reaction of thietan-3-one with (R)- or (S)-tert-butanesulfinamide would form a chiral N-tert-butanesulfinyl imine. The subsequent addition of a hexyl nucleophile would be highly diastereoselective, controlled by the chiral sulfinyl group. wikipedia.org Hydrolysis of the resulting sulfinamide would then afford the enantiomerically enriched this compound.

Diastereoselective Reductive Amination:

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and amines. organic-chemistry.org In the context of this compound synthesis, this would involve the reaction of thietan-3-one with hexylamine to form an intermediate imine, which is then reduced in situ. The diastereoselectivity of this process can be influenced by the choice of reducing agent and reaction conditions. rsc.org For cyclic ketones, the stereochemical outcome of reductive amination is often dependent on the steric hindrance around the carbonyl group, which directs the approach of the reducing agent.

For instance, the reduction of the imine formed from thietan-3-one and hexylamine with a bulky reducing agent might favor the formation of the trans diastereomer, where the hexyl group and a substituent on the thietane ring are on opposite faces, to minimize steric interactions. Conversely, a smaller reducing agent might lead to a different diastereomeric ratio. The stereochemical outcome can be controlled by the nature of the hydrogenation catalyst in catalytic reductive aminations, although diastereoselectivity is often moderate. frontiersin.org

Optimization of Reaction Conditions for this compound Synthesis

The yield and diastereoselectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, temperature, pressure, and the choice of catalysts and reagents is crucial for achieving the desired outcome.

Solvent System Evaluation

The choice of solvent can significantly impact the rate, yield, and stereoselectivity of a reaction. For the synthesis of thietanes, the polarity of the solvent can influence the reaction rate, although in some cases, the effect is minimal. nih.govbeilstein-journals.org In diastereoselective reactions, the solvent can affect the conformational equilibrium of the transition state, thereby influencing the diastereomeric ratio of the product.

For the reductive amination of thietan-3-one with hexylamine, a range of solvents should be evaluated. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene are commonly used. Protic solvents like methanol or ethanol can also be employed, particularly with reducing agents such as sodium borohydride. The optimal solvent will depend on the specific reducing agent and any catalysts used. A systematic screening of solvents with varying polarities and coordinating abilities is necessary to identify the optimal conditions.

| Solvent | Dielectric Constant (ε) | Potential Effect on Diastereoselectivity |

| Dichloromethane | 9.1 | May favor less polar transition states. |

| Tetrahydrofuran | 7.6 | Good coordinating solvent, can influence catalyst activity. |

| Toluene | 2.4 | Non-polar, may favor aggregation of polar intermediates. |

| Methanol | 33.0 | Protic, can participate in hydrogen bonding and stabilize charged intermediates. |

| Acetonitrile (B52724) | 37.5 | Polar aprotic, can influence the solubility of reagents and catalysts. |

Temperature and Pressure Regimentation

Temperature is a critical parameter that can affect both the reaction rate and the selectivity. Generally, lower temperatures favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. However, lower temperatures also lead to slower reaction rates. Therefore, a compromise must be found to achieve both good selectivity and a reasonable reaction time. For the synthesis of this compound, it is advisable to initially perform the reaction at a low temperature (e.g., -78 °C or 0 °C) and then gradually warm it to room temperature.

Pressure is typically not a major variable in the synthesis of this compound unless gaseous reagents are used or if the reaction involves a significant change in volume. For catalytic hydrogenations in reductive amination, the pressure of hydrogen gas can influence the reaction rate.

Catalyst and Reagent Selection

The choice of catalyst is paramount in achieving high diastereoselectivity. In the case of reductive amination, various catalysts can be employed for the reduction of the intermediate imine.

Homogeneous Catalysts: Chiral phosphine ligands complexed with metals like rhodium or iridium can be used for asymmetric hydrogenation, potentially leading to high enantioselectivity if a prochiral imine is used.

Heterogeneous Catalysts: Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used for hydrogenation. The stereochemical outcome can be influenced by the catalyst support and the reaction conditions. frontiersin.org

Stoichiometric Reducing Agents: A wide variety of hydride reagents can be used for the reduction of imines, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The steric bulk of the reducing agent can play a significant role in determining the diastereoselectivity of the reduction of cyclic imines. For instance, bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®) often exhibit higher stereoselectivity. researchgate.net

The selection of the appropriate hexylating agent in the chiral auxiliary approach is also important. Hexylmagnesium bromide and hexyllithium are common choices, and their reactivity can be modulated by the addition of additives.

Isolation and Purification Techniques for this compound and its Intermediates

The successful synthesis of this compound requires effective methods for the isolation and purification of the final product and any synthetic intermediates. Given the potential for the formation of diastereomers, chromatographic techniques are particularly important.

Chromatographic Methodologies

Column chromatography is a fundamental technique for the purification of organic compounds. For N-substituted amines, which can be basic, special considerations are often necessary to achieve good separation and avoid product loss on the stationary phase.

Normal-Phase Chromatography:

Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography. However, the acidic nature of silica can lead to strong interactions with basic amines, resulting in peak tailing and poor separation. To mitigate these issues, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia, to neutralize the acidic sites on the silica gel. Alternatively, an amine-functionalized silica can be used as the stationary phase. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Reversed-phase HPLC is a powerful technique for the separation of diastereomers. nih.govnih.govresearchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation of diastereomeric amines can often be achieved by carefully optimizing the mobile phase composition and pH. For preparative separations, larger columns are used to isolate multigram quantities of the desired diastereomer. researchgate.net

The following table provides a hypothetical example of the separation of two diastereomers of this compound using RP-HPLC.

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Diastereomer 1) | 8.5 min |

| Retention Time (Diastereomer 2) | 9.2 min |

| Resolution (Rs) | 1.8 |

The successful application of these chromatographic methods is essential for obtaining diastereomerically pure this compound, which is crucial for its further study and potential applications.

Crystallization and Recrystallization Protocols

As a secondary amine, this compound is likely to be an oil or a low-melting solid at ambient temperature, making direct crystallization of the free base challenging. A common and effective strategy to induce crystallization and facilitate purification is through the formation of a salt. Acid addition salts, such as the hydrochloride or hydrobromide, often exhibit well-defined crystalline structures and higher melting points.

Protocol for Salt Formation and Crystallization:

The crude this compound free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) is added dropwise to the stirred amine solution at 0-5 °C.

The addition is continued until the solution reaches a pH of approximately 2-3, indicating complete salt formation.

The precipitated this compound hydrochloride is collected by vacuum filtration.

The crude salt is washed with a small amount of cold diethyl ether to remove any non-basic impurities.

Recrystallization Protocol:

The selection of an appropriate solvent system is crucial for effective recrystallization. The ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the recovery of high-purity crystals upon cooling. A solvent screening is typically performed on a small scale to identify the optimal conditions.

A common technique involves dissolving the crude salt in a minimal amount of a polar solvent (like ethanol or methanol) at its boiling point, followed by the slow addition of a less polar co-solvent (such as diethyl ether or ethyl acetate) until turbidity is observed. The solution is then allowed to cool slowly to room temperature and subsequently to 0-5 °C to maximize crystal formation.

Table 1: Solvent Screening for Recrystallization of this compound Hydrochloride

| Solvent System (v/v) | Solubility at Reflux | Crystal Formation upon Cooling | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isopropanol | High | Poor | 35 | 98.5 |

| Ethanol/Diethyl Ether (1:2) | Moderate | Good, fine needles | 75 | 99.2 |

| Methanol/Ethyl Acetate (1:3) | High | Excellent, prismatic crystals | 88 | 99.8 |

| Acetone | Low | - | - | - |

Note: Data is hypothetical and representative of a typical solvent screening process.

Based on the screening, a mixture of methanol and ethyl acetate appears to be the most effective system for the recrystallization of this compound hydrochloride, providing high yield and purity.

Multigram Scale-Up Considerations for this compound Synthesis

Scaling up the synthesis of this compound from milligram to multigram quantities introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. Key considerations include reaction temperature control, reagent addition rates, and the choice of purification methods.

Key Scale-Up Considerations:

Exothermic Reactions: The formation of the thietane ring and the N-alkylation step can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This may necessitate the use of a jacketed reactor with controlled cooling and a slower, more controlled rate of reagent addition.

Mixing: Efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of byproducts and reduced yields. The use of overhead mechanical stirrers is essential.

Work-up and Extraction: Liquid-liquid extractions, which are straightforward on a small scale, can become cumbersome and time-consuming at a multigram scale. The use of larger separatory funnels or specialized extraction equipment may be required. The increased volume of solvents also poses greater safety and disposal challenges.

Purification Strategy: While flash column chromatography is a powerful tool for purification at the research scale, it is often impractical and costly for multigram quantities. The primary purification strategy for a multigram scale-up should shift towards crystallization or distillation. As discussed, converting the amine to a stable salt and recrystallizing it is a highly effective and scalable method for achieving high purity. If the free base is a thermally stable liquid, fractional distillation under reduced pressure could also be a viable option.

Table 2: Comparison of Lab-Scale vs. Multigram Scale-Up Synthesis

| Parameter | Lab-Scale (1 g) | Multigram Scale-Up (50 g) | Key Differences and Rationale |

|---|---|---|---|

| Reaction Vessel | 50 mL Round Bottom Flask | 2 L Jacketed Reactor | Improved heat transfer and temperature control. |

| Reagent Addition | Manual via Syringe/Pipette | Addition Funnel/Pump | Controlled addition rate to manage exotherms. |

| Temperature Control | Ice Bath | Circulating Chiller | Precise and stable temperature management. |

| Primary Purification | Flash Column Chromatography | Crystallization/Recrystallization | More economical and efficient for larger quantities. |

| Typical Yield | 65% | 75% | Optimization of conditions often leads to improved yields on scale. |

| Final Purity | >98% | >99.5% | Recrystallization is highly effective for removing minor impurities. |

Note: Data is hypothetical and illustrates common trends in process scale-up.

Advanced Structural Investigations and Computational Modeling of N Hexylthietan 3 Amine

Conformational Analysis of the Thietane (B1214591) Ring in N-Hexylthietan-3-amine

The conformational landscape of this compound is primarily dictated by the interplay between the puckered nature of the thietane ring and the rotational freedom of the appended n-hexyl chain.

Theoretical Treatment of Ring Pucker and Inversion

The thietane ring, a four-membered sulfur-containing heterocycle, is not planar. It adopts a puckered conformation to alleviate angular and torsional strain. This puckering is characterized by a defined angle and an energy barrier to inversion, where the ring flips between two equivalent puckered states. Theoretical studies on the parent thietane molecule provide a basis for understanding the ring dynamics in its derivatives. nih.gov

Quantum chemical calculations using one-dimensional symmetric double-well potentials are employed to model this behavior. For the neutral thietane molecule in its ground state (S₀), the ring puckering angle and the barrier to inversion have been determined experimentally and supported by calculations. nih.govresearchgate.net In the case of this compound, the presence of the bulky N-hexylamino substituent at the C3 position is expected to influence these parameters. The substituent can exist in either an axial or equatorial position relative to the ring's pseudo-plane, leading to distinct conformers with different steric energies. The equatorial conformation is generally favored to minimize steric hindrance.

| Parameter | Value (S₀ State) | Method |

|---|---|---|

| Puckering Angle | 26° | Quantum Chemical Calculation nih.gov |

| Inversion Barrier | 274 cm⁻¹ | Quantum Chemical Calculation nih.gov |

| Puckering Angle (Cation, D₀ State) | 18.2° | Quantum Chemical Calculation nih.gov |

| Inversion Barrier (Cation, D₀ State) | 48.0 cm⁻¹ | Quantum Chemical Calculation nih.gov |

Flexibility and Rotational Isomerism of the N-Hexyl Chain

The N-hexyl chain introduces a significant degree of conformational flexibility to the molecule. docbrown.infoadichemistry.com This long alkyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds, leading to a variety of rotational isomers (rotamers). acs.orgscience-revision.co.uk The most stable conformation for an unconstrained n-hexyl chain is the all-trans or anti-periplanar arrangement, which minimizes steric repulsion. researchgate.net

However, when attached to the thietane ring, the rotational freedom of the N-hexyl group is somewhat restricted. The initial C-N bond's orientation is dictated by the ring's conformation (axial vs. equatorial). Subsequent rotations along the hexyl chain can lead to conformers where the chain folds back towards the thietane ring, potentially allowing for weak intramolecular interactions. Computational modeling, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, can be used to explore the potential energy surface and identify the most populated conformational states of the entire molecule. numberanalytics.com

Electronic Structure and Quantum Chemical Characterization of this compound

Quantum chemical methods are indispensable for characterizing the electronic properties of molecules like this compound, providing insights into reactivity, charge distribution, and spectroscopic behavior. numberanalytics.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and powerful tool for investigating sulfur-containing heterocycles due to its balance of computational cost and accuracy. numberanalytics.comconicet.gov.ar For this compound, DFT calculations, often using functionals like B3LYP or MPWB1K with basis sets such as 6-31G*, can elucidate several key electronic features. acs.orgresearchgate.net

These calculations can determine optimized molecular geometries, vibrational frequencies, and the distribution of electron density. Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, revealing the nucleophilic character of the nitrogen and sulfur atoms. tandfonline.com Furthermore, DFT is used to calculate bond orders, which can shed light on the stability of the strained thietane ring. conicet.gov.ar Frontier molecular orbitals (HOMO and LUMO) can be visualized and their energies calculated to predict sites of electrophilic and nucleophilic attack.

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. | B3LYP/6-31G conicet.gov.ar |

| Bond Orders | Indicates the strength and nature of chemical bonds within the ring. conicet.gov.ar | NBO Analysis tandfonline.com |

| Activation Free Energy (for reactions) | Predicts the feasibility and kinetics of chemical transformations. conicet.gov.ar | UB3LYP/6-31G acs.org |

| HOMO/LUMO Energies | Relates to ionization potential, electron affinity, and chemical reactivity. | DFT numberanalytics.com |

| Natural Atomic Charges | Shows the distribution of charge and identifies polar sites. tandfonline.com | NBO Analysis tandfonline.com |

Ab Initio Methods for Electronic Property Prediction

For higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. csic.escanada.ca High-level composite methods like G4 and CBS-QB3 can provide very accurate bond dissociation enthalpies and reaction energies for sulfur-containing heterocycles. tandfonline.com

Applying these methods to this compound would yield benchmark data for its stability and electronic structure. For instance, ab initio calculations can precisely determine the energy difference between the axial and equatorial conformers of the N-hexyl group and provide a highly accurate description of the electron lone pairs on the sulfur and nitrogen atoms, which are crucial for intermolecular interactions. mdpi.comwhiterose.ac.uk

Intermolecular Interactions and Molecular Recognition Properties of this compound

The structure of this compound suggests it can participate in a variety of non-covalent interactions, which are fundamental to molecular recognition and supramolecular chemistry. wikipedia.orgrsc.org

The primary site for strong intermolecular interactions is the amine group. As a secondary amine, it possesses a hydrogen atom that can act as a hydrogen bond donor and a nitrogen lone pair that can act as a hydrogen bond acceptor. chemguide.co.ukyoutube.com This allows this compound to form hydrogen bonds with itself or with other molecules, such as water or biological receptors. biorxiv.orgresearchgate.net The strength of these hydrogen bonds significantly influences the compound's physical properties.

The sulfur atom in the thietane ring also contributes to intermolecular interactions. Its lone pairs can engage in non-bonding interactions, including hydrogen bonding with suitable donors or coordination with metal ions. whiterose.ac.uk The entire molecule exhibits van der Waals forces, with the long, flexible hexyl chain contributing significantly to hydrophobic interactions.

Molecular recognition involves the specific binding of a molecule (guest) to a complementary host. nih.govnih.gov The combination of a polar head (the thietane-amine moiety capable of directional hydrogen bonding) and a nonpolar tail (the hexyl chain capable of hydrophobic interactions) gives this compound amphiphilic character. This dual nature could enable it to recognize and bind to specific sites on larger molecules, such as proteins or nucleic acids, that have complementary polar and nonpolar regions.

| Interaction Type | Participating Moiety | Description |

|---|---|---|

| Hydrogen Bond (Donor) | Amine (N-H) | Donation of the amine proton to an electronegative atom (e.g., O, N). chemguide.co.uk |

| Hydrogen Bond (Acceptor) | Amine (N lone pair) | Acceptance of a proton from a donor group (e.g., H-O, H-N). nih.gov |

| Non-bonding Interaction | Sulfur (S lone pairs) | Interaction with hydrogen bond donors or metal centers. whiterose.ac.uk |

| Hydrophobic Interaction | n-Hexyl Chain | Association driven by the exclusion of water from nonpolar surfaces. |

| Van der Waals Forces | Entire Molecule | General attractive forces between molecules. chemguide.co.uk |

Hydrogen Bonding Propensities

This compound possesses a secondary amine group, which acts as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). Computational studies are essential to quantify these hydrogen bonding capabilities. gaacademy.orglibretexts.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the hydrogen bonding between this compound and various partner molecules. These calculations provide insights into the geometry and energetics of the resulting complexes. For instance, studies on similar secondary amines show that they form robust hydrogen bonds. gaacademy.org

A common approach involves optimizing the geometry of a dimer of this compound or a complex with a solvent molecule (e.g., water) and calculating the interaction energy. The interaction energy is typically corrected for basis set superposition error (BSSE).

Table 1: Calculated Hydrogen Bond Parameters for this compound Dimer (Hypothetical data based on computational chemistry principles)

| Parameter | Value |

| H-bond Distance (N-H···N) | 2.1 Å |

| H-bond Angle (N-H-N) | 175° |

| Interaction Energy | -5.8 kcal/mol |

| N-H Stretching Frequency Shift | -50 cm⁻¹ |

The data in Table 1 suggests a moderately strong hydrogen bond, as indicated by the short bond distance, near-linear angle, and significant interaction energy. The red shift in the N-H stretching frequency upon hydrogen bond formation is a characteristic spectroscopic signature. mdpi.comcas.cz

Van der Waals and Hydrophobic Interactions

Beyond hydrogen bonding, the n-hexyl chain of this compound introduces significant van der Waals and hydrophobic interactions. These non-covalent forces are critical in determining the molecule's conformation and its interactions in nonpolar environments or with hydrophobic regions of larger molecules. nih.govplos.orgnih.gov

Computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are well-suited to study these interactions. mdpi.com These methods use force fields to describe the potential energy of the system as a function of its atomic coordinates.

Analysis of the radial distribution function (RDF) from an MD simulation of this compound in a nonpolar solvent (e.g., hexane) can reveal the preferred intermolecular distances and packing arrangements. The solvent accessible surface area (SASA) is another important parameter that can be calculated to quantify the extent of hydrophobic exposure.

Table 2: Calculated Interaction Parameters for this compound in a Nonpolar Solvent (Hypothetical data based on computational chemistry principles)

| Parameter | Value |

| van der Waals Interaction Energy | -8.2 kcal/mol |

| Solvent Accessible Surface Area (SASA) | 350 Ų |

| Radius of Gyration | 4.5 Å |

The significant van der Waals interaction energy highlights the importance of the hexyl chain in mediating intermolecular associations. researchgate.net The large SASA suggests that the hydrophobic hexyl group is a dominant feature of the molecule's surface.

Molecular Dynamics Simulations of this compound and its Analogs

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape and intermolecular interactions of this compound and its analogs over time. mdpi.comnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how these molecules behave in different environments.

A typical MD simulation would involve placing one or more molecules of this compound in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The system is then equilibrated and a production run is performed to collect trajectory data. osti.gov

Analysis of the MD trajectory can provide a wealth of information, including:

Conformational analysis: Identifying the most stable conformations of the thietane ring and the hexyl chain.

Solvation structure: Characterizing the arrangement of solvent molecules around the solute.

Dynamical properties: Calculating diffusion coefficients and rotational correlation times.

Table 3: Key Observables from a Hypothetical 100 ns MD Simulation of this compound in Water (Hypothetical data based on computational chemistry principles)

| Observable | Result |

| Predominant Thietane Ring Puckering | Envelope conformation |

| Average Hexyl Chain End-to-End Distance | 6.8 Å |

| Number of Water Molecules in First Solvation Shell | ~25 |

| Self-Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s |

These hypothetical results suggest that the thietane ring is flexible and that the hexyl chain adopts a relatively extended conformation in an aqueous environment. The solvation shell data indicates strong interaction with water molecules, likely through hydrogen bonding with the amine group.

Computational Prediction of this compound Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.govnih.gov For this compound, quantum chemical calculations can be used to investigate various reaction pathways, such as oxidation of the sulfur atom or N-alkylation of the amine.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction rates. rsc.org By mapping the potential energy surface of a reaction, stationary points (reactants, products, intermediates, and transition states) can be identified.

A plausible reaction to study computationally is the S-oxidation of the thietane ring, a common metabolic pathway for sulfur-containing heterocycles. acs.org

Table 4: Calculated Activation Barriers for a Hypothetical Oxidation Reaction of this compound (Hypothetical data based on computational chemistry principles)

| Reaction Step | Activation Energy (kcal/mol) |

| Thietane → Thietane-1-oxide | 15.2 |

| Thietane-1-oxide → Thietane-1,1-dioxide | 20.5 |

The calculated activation barriers in Table 4 suggest that the first oxidation to the sulfoxide (B87167) is kinetically more favorable than the second oxidation to the sulfone. This type of predictive information is invaluable for understanding the potential metabolic fate of this compound. mdpi.com

Pre Clinical Biological and Mechanistic Probes for N Hexylthietan 3 Amine

In Vitro Receptor Binding Profiling of N-Hexylthietan-3-amine

In vitro receptor binding assays are fundamental in early drug discovery to characterize the interaction of a compound with specific protein targets. These assays measure the affinity of a ligand for a receptor and its selectivity for different receptor subtypes.

Ligand-Receptor Affinity Determinations

The affinity of a ligand for a receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. These values are often determined through radioligand binding assays, where the compound of interest competes with a known radiolabeled ligand for binding to the receptor.

No specific ligand-receptor affinity data for this compound has been reported in the available literature.

Selectivity Assays Against Receptor Subtypes

Selectivity is a crucial aspect of a drug candidate's profile, as binding to off-target receptors can lead to undesirable side effects. Selectivity is assessed by testing the compound against a panel of different receptor subtypes. For instance, some thietane (B1214591) derivatives have been explored for their modulation of neurotransmitter receptors.

Publicly accessible data on the selectivity of this compound for any receptor subtypes is currently unavailable.

Enzyme Inhibition Kinetics of this compound

Enzyme inhibition assays are used to determine if a compound can block the activity of an enzyme and to characterize the mechanism of inhibition.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximal inhibition. It is a measure of the inhibitor's potency. Various thietane derivatives have been shown to act as enzyme inhibitors. smolecule.com For example, certain thietane-containing compounds have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. researchgate.net

Specific Ki values for the inhibition of any enzyme by this compound are not documented in the public domain.

Reversibility and Irreversibility Studies

Enzyme inhibitors can be classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation.

There is no available information to classify the potential enzyme inhibitory activity of this compound as reversible or irreversible.

In Vitro Cellular Assays for Target Engagement and Pathway Modulation

Cellular assays are critical for confirming that a compound can enter cells and interact with its intended target in a more physiologically relevant environment. These assays can also provide insights into the compound's effects on downstream signaling pathways.

No data from in vitro cellular assays demonstrating the target engagement or pathway modulation of this compound has been published.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no specific research data available for the chemical compound This compound corresponding to the detailed preclinical and in vivo probes outlined in the user's request.

While the compound this compound is cataloged in chemical supplier databases, confirming its structural identity, there is a notable absence of published studies investigating its biological and mechanistic properties. Specifically, no research could be found pertaining to:

Reporter Gene Assays: There are no records of this compound being tested in reporter gene assays to determine its effects on any specific signaling pathways.

Cellular Uptake and Localization: Studies detailing the cellular uptake mechanisms or the subcellular localization of this compound have not been published.

In Vitro Mechanistic Studies: No literature exists describing mechanistic investigations of this compound in cell culture models.

In Vivo Animal Studies: There is no available data from in vivo animal models concerning receptor occupancy, enzyme activity modulation in tissues, or the assessment of biomarker changes following administration of this compound.

Broader searches into the parent molecule, thietan-3-amine (B45257) , and its derivatives indicate that this class of sulfur-containing heterocyclic amines has been a subject of scientific inquiry. hmjournals.com Research on various thietan-3-amine derivatives has explored potential biological activities, including antimicrobial and anticancer properties. nih.govsrce.hr However, these findings are not specific to the N-hexyl derivative and cannot be extrapolated to describe the preclinical profile of this compound.

Due to the strict requirement to generate content solely on this compound and the complete lack of specific scientific data for this compound within the requested analytical framework, it is not possible to create the detailed, evidence-based article as outlined. The generation of scientifically accurate content for the specified sections and subsections is contingent on the existence of primary research, which is currently not available in the public domain for this particular compound.

Structure Activity Relationship Sar Studies of N Hexylthietan 3 Amine Analogs

Design Principles for N-Hexylthietan-3-amine Derivatives

The design of new this compound derivatives is guided by several strategic principles aimed at probing the chemical space around the lead structure. These modifications are systematically introduced to understand the role of different parts of the molecule in its interaction with its biological target.

The n-hexyl group, a lipophilic chain, is a primary target for modification to investigate the impact of hydrophobicity, chain length, and steric bulk on biological activity. Strategic alterations in this region can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target protein.

Key modifications include:

Chain Length Variation: Shortening or lengthening the alkyl chain can determine the optimal lipophilicity for target engagement.

Introduction of Unsaturation: Incorporating double or triple bonds can introduce conformational rigidity and alter the electronic properties of the chain.

Branching: The addition of methyl or other small alkyl groups can probe the steric tolerance of the binding pocket.

Cyclization: Replacing the hexyl chain with a cyclohexyl or other cyclic moiety can impose significant conformational constraints.

Introduction of Heteroatoms: Replacing a methylene group with an oxygen (ether) or sulfur (thioether) can introduce polar interactions and alter the chain's flexibility.

A hypothetical study on the modification of the hexyl chain and its effect on a specific biological activity (e.g., receptor binding affinity, IC50) is presented in the table below.

| Compound ID | Modification of Hexyl Chain | Biological Activity (IC50, nM) |

| 1 | n-Hexyl (Parent) | 50 |

| 2 | n-Pentyl | 75 |

| 3 | n-Heptyl | 40 |

| 4 | iso-Hexyl | 120 |

| 5 | Cyclohexylmethyl | 90 |

| 6 | Hex-4-enyl | 65 |

| 7 | 5-Methoxy-pentyl | 85 |

This is a hypothetical data table for illustrative purposes.

The secondary amine of the thietane (B1214591) ring is a crucial site for derivatization. This nitrogen atom can participate in hydrogen bonding and ionic interactions within a biological target. Modifications at this position can significantly impact binding affinity and selectivity.

Common derivatization strategies include:

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can assess the steric constraints around the nitrogen.

N-Acylation: Formation of amides can introduce hydrogen bond acceptors and alter the electronic properties of the nitrogen.

N-Sulfonylation: The introduction of a sulfonyl group can provide strong hydrogen bond accepting capabilities.

N-Arylation: Attaching an aromatic ring can introduce potential for pi-stacking or other non-covalent interactions.

The following table illustrates the hypothetical impact of N-derivatization on biological activity.

| Compound ID | Derivatization at Nitrogen | Biological Activity (IC50, nM) |

| 1 | -H (Parent) | 50 |

| 8 | -CH3 | 45 |

| 9 | -COCH3 | 150 |

| 10 | -SO2CH3 | 200 |

| 11 | -Phenyl | 80 |

This is a hypothetical data table for illustrative purposes.

Modification of the thietane ring itself can provide insights into the spatial requirements of the binding pocket. Substituents on the carbon atoms of the four-membered ring can influence the ring's conformation and introduce new points of interaction.

Potential modifications include:

Substitution at C2 and C4: Introducing small alkyl or polar groups at these positions can probe for additional binding interactions.

Substitution at C3: While the amine is at the 3-position, further substitution on this carbon is synthetically challenging but could provide valuable SAR data.

Gem-Disubstitution: Introducing two substituents on the same carbon can create specific steric environments.

A hypothetical SAR study exploring thietane ring substitutions is shown below.

| Compound ID | Substitution on Thietane Ring | Biological Activity (IC50, nM) |

| 1 | Unsubstituted (Parent) | 50 |

| 12 | 2-Methyl | 60 |

| 13 | 2,2-Dimethyl | 250 |

| 14 | 4-Fluoro | 48 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For the this compound series, a QSAR model can help to predict the activity of unsynthesized analogs and guide further drug design efforts.

The first step in QSAR modeling is the selection and calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, etc.

3D Descriptors: Molecular shape indices, van der Waals volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), polar surface area (PSA), etc.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, etc.

For the this compound series, a relevant set of descriptors would likely include those related to lipophilicity, steric bulk, and electronic properties, given the nature of the modifications explored in the SAR studies.

The following table provides a hypothetical selection of calculated descriptors for a subset of analogs.

| Compound ID | Molecular Weight | LogP | Molar Refractivity | Polar Surface Area (Ų) |

| 1 | 173.34 | 2.8 | 53.2 | 12.5 |

| 2 | 159.31 | 2.3 | 48.6 | 12.5 |

| 3 | 187.37 | 3.3 | 57.8 | 12.5 |

| 8 | 187.37 | 3.1 | 57.9 | 12.5 |

| 9 | 215.38 | 2.5 | 59.7 | 32.6 |

This is a hypothetical data table for illustrative purposes.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., pIC50, the negative logarithm of the IC50). Multiple Linear Regression (MLR) is a common technique used for this purpose, resulting in an equation of the form:

pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

where c are the regression coefficients and D are the descriptor values.

A hypothetical QSAR equation for the this compound series might look like:

pIC50 = 0.5LogP - 0.02PSA + 0.1*MR + 5.2

This equation would suggest that higher lipophilicity (LogP) and molar refractivity (MR) are beneficial for activity, while a larger polar surface area (PSA) is detrimental.

The predictive power of the QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation (Cross-validation): The dataset is split into training and test sets. The model is built on the training set and its predictive ability is assessed on the test set. A common method is leave-one-out (LOO) cross-validation.

External Validation: The model is used to predict the activity of a set of new, external compounds that were not used in the model development.

A robust QSAR model for the this compound series would provide a valuable tool for prioritizing the synthesis of new derivatives with potentially improved biological activity.

Impact of Stereochemistry on Biological Activity of this compound Analogs

The stereochemistry of a molecule is a critical determinant of its biological activity, as it governs the three-dimensional arrangement of atoms and thus the interaction with biological targets. nih.govmdpi.com For chiral molecules, enantiomers can exhibit significantly different pharmacological effects.

While the principles of stereochemistry's influence on biological activity are well-established, there is no specific research available in the public domain that investigates the impact of stereoisomers of this compound or its analogs on their biological targets. Consequently, no data tables can be generated to compare the activity of different stereoisomers (e.g., (R)- vs. (S)-enantiomers) of this compound analogs. The synthesis of chiral thietan-3-amine (B45257) derivatives has been explored in a general context, but without accompanying biological activity data linked to specific stereoisomers of N-hexyl substituted compounds. researchgate.net

Conformational Flexibility and Its Influence on this compound SAR

The conformational flexibility of a molecule, or its ability to adopt different shapes, plays a crucial role in its interaction with biological receptors. nih.govnih.gov The thietane ring, a four-membered heterocycle containing a sulfur atom, possesses a degree of conformational flexibility. The orientation of the N-hexyl substituent relative to the thietane ring can influence how the molecule fits into a binding pocket.

However, specific studies on the conformational analysis of this compound and how its conformational preferences influence its structure-activity relationship are not available in the current body of scientific literature. Research into the conformational analysis of other N-substituted heterocyclic compounds has demonstrated that the energetic preference for certain conformations can significantly impact biological activity. nih.govresearchgate.net Without experimental or computational studies on this compound analogs, it is not possible to provide data on the influence of conformational flexibility on their biological activity.

Advanced Analytical Methodologies for Research Characterization of N Hexylthietan 3 Amine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Focusing on method application in research)

In the research-focused synthesis and characterization of N-Hexylthietan-3-amine, Infrared (IR) and Raman spectroscopy serve as indispensable tools for the initial confirmation of its molecular structure through functional group identification. These vibrational spectroscopy techniques probe the molecule's covalent bonds, providing a unique fingerprint that can verify the presence of key structural motifs and confirm the success of a synthetic pathway.

For this compound, the primary application of IR spectroscopy is the detection of the secondary amine (N-H) and aliphatic (C-H) functional groups. Secondary amines characteristically exhibit a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.com The presence of this band is a crucial indicator of the amine group. Additionally, the N-H bending (scissoring) vibration can sometimes be observed near 1650-1580 cm⁻¹, though this can be weak. orgchemboulder.com The hexyl group's aliphatic C-H bonds will produce strong, sharp peaks in the 2960-2850 cm⁻¹ range. wpmucdn.com The C-N stretching vibration of the aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak - Medium | Weak |

| Secondary Amine | N-H Bend | 1650 - 1580 | Weak - Medium | Weak |

| Aliphatic Alkyl | C-H Stretch | 2960 - 2850 | Strong | Strong |

| Aliphatic Alkyl | CH₂ Bend | ~1465 | Medium | Medium |

| Thietane (B1214591) Ring | C-S Stretch | 750 - 600 | Medium | Strong |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (Focusing on method application in research)

Following spectroscopic confirmation of the structure, chromatographic techniques are applied to assess the purity of the synthesized this compound and to analyze its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. This compound, being an aliphatic amine, lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging. researchgate.net In a research context, this is overcome in several ways. The most common approach is to use universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). Alternatively, the amine can be derivatized with a UV-active agent like dansyl chloride, allowing for sensitive detection. researchgate.net

For purity analysis, a reversed-phase HPLC method is typically developed. A C18 (octadecylsilyl) column is a common starting point, offering good retention for the nonpolar hexyl chain. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. To ensure good peak shape for the basic amine, an additive such as trifluoroacetic acid (TFA) or formic acid is often included in the mobile phase to protonate the amine and prevent its interaction with residual silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.com By analyzing the area percentage of the main peak relative to any impurity peaks, the purity of the research sample can be accurately determined.

Table 2: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer (ESI+) |

| Injection Volume | 5 µL |

Gas Chromatography (GC) is an ideal technique for analyzing volatile and thermally stable compounds and is well-suited for assessing the purity of this compound. A primary challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with the stationary phase. nih.gov To mitigate this, specialized basic-deactivated columns, such as those with a polyethylene (B3416737) glycol (wax) or a dedicated amine-specific stationary phase (e.g., Agilent CP-Volamine), are employed in research settings. nih.gov

A Flame Ionization Detector (FID) provides excellent sensitivity for the hydrocarbon portions of the molecule and is commonly used for purity profiling based on peak area percentage. ut.ac.ir For enhanced specificity, particularly in complex matrices, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be utilized to selectively detect the thietane-containing compound. hpst.cz This dual-detector approach can be a powerful research tool for confirming peak identity and detecting co-eluting impurities.

Table 3: Exemplar GC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | FID at 280 °C Optional: SCD for sulfur selectivity |

| Injection | 1 µL, 10:1 split ratio |

The this compound molecule contains a stereocenter at the C3 position of the thietane ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz In many research applications, particularly those related to pharmacology or materials science, it is crucial to synthesize and analyze a single enantiomer. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) or enantiomeric purity of a sample. sigmaaldrich.com

This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Chiral separations can be performed using either HPLC or GC.

Chiral HPLC: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support) are widely used for separating chiral amines. researchgate.net The separation is typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode, often with small amounts of an amine additive like diethylamine (B46881) to improve peak shape. researchgate.net

Chiral GC: Derivatized cyclodextrins are common CSPs for the GC separation of enantiomers. gcms.cz These columns can separate a wide range of chiral compounds, including amines.

The application of chiral chromatography is essential in research to validate the outcome of an asymmetric synthesis or a chiral resolution protocol, ensuring that the product has the desired enantiomeric purity for subsequent studies.

Table 4: Exemplar Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (or similar amylose-based CSP) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detector | UV at 210 nm (if end-absorption is sufficient) or ELSD |

| Expected Outcome | Baseline separation of the two enantiomers |

Potential Applications of N Hexylthietan 3 Amine As a Research Tool and Chemical Probe

N-Hexylthietan-3-amine as a Scaffold for Novel Compound Libraries

A scaffold in medicinal chemistry serves as the core structure upon which a variety of substituents are introduced to create a library of related molecules. This compound is a promising scaffold due to its combination of a rigid, three-dimensional thietane (B1214591) ring and multiple points for chemical diversification. The thietane ring is of particular interest as a bioisostere for other common rings in drug molecules, offering a unique geometry and physicochemical profile that can lead to novel biological activities.

The secondary amine is a key functional handle that allows for the attachment of a wide array of chemical groups through reactions such as acylation, sulfonylation, and reductive amination. The n-hexyl group provides lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. By modifying these features, a large and diverse library of compounds can be generated from this single scaffold.

Table 1: Potential Diversification Points of the this compound Scaffold

| Diversification Point | Type of Modification | Potential Functional Groups to Introduce |

| Secondary Amine (N-H) | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Tertiary Amines |

| n-Hexyl Chain (C-H) | Oxidation, Halogenation | Alcohols, Ketones, Alkyl Halides |

| Thietane Ring | Oxidation of Sulfur | Sulfoxide (B87167), Sulfone |

This strategic diversification allows for the systematic exploration of chemical space around the core scaffold, facilitating the identification of molecules with optimized potency, selectivity, and pharmacokinetic properties.

Utility as a Precursor or Intermediate in Complex Organic Synthesis

Beyond its role as a scaffold, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The reactivity of its secondary amine allows it to be a building block in multi-step synthetic pathways. For instance, it can be used in reactions that form carbon-nitrogen bonds, which are fundamental to the assembly of many biologically active compounds, including pharmaceuticals and natural products.

The synthesis of this compound itself can likely be achieved through several established methods for amine synthesis. One plausible route is the reductive amination of 3-thietanone with hexylamine. In this two-step process, the ketone and amine first form an imine intermediate, which is then reduced to the final secondary amine product.

As an intermediate, this compound can undergo a variety of transformations. The secondary amine can be acylated to form amides, which are prevalent in many drug molecules, or it can be further alkylated to produce tertiary amines. These subsequent reactions open pathways to a wide range of molecular architectures that would be more difficult to access directly.

Exploration of this compound as a Pharmacological Research Probe

Assuming the this compound scaffold demonstrates affinity for a particular biological target, it can be further developed into a chemical probe. Chemical probes are essential tools for studying the function and localization of proteins and other biomolecules in their native environment.

Radiolabeling is a powerful technique for tracking the distribution and binding of a molecule in biological systems. By incorporating a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), into the structure of this compound, researchers can create a radioligand. This radiolabeled analog can be used in binding assays to determine the affinity of the compound for its target receptor or enzyme. Furthermore, it can be used in autoradiography studies to visualize the location of the target in tissues and cells.

Table 2: Hypothetical Radiolabeled Analogs of this compound

| Radiolabeled Analog | Isotope | Position of Label | Potential Application |

| [³H]-N-Hexylthietan-3-amine | Tritium (³H) | Hexyl chain or Thietane ring | Receptor binding assays, In vitro autoradiography |

| [¹⁴C]-N-Hexylthietan-3-amine | Carbon-14 (¹⁴C) | Hexyl chain or Thietane ring | Metabolic stability studies, In vivo quantitative autoradiography |

The development of such radioprobes is crucial for validating biological targets and understanding the mechanism of action of new therapeutic agents.

Affinity-based probes are designed to bind to a specific protein target and then form a covalent bond, allowing for the isolation and identification of that target. An affinity-based probe derived from this compound would typically consist of three components: the this compound core for target recognition, a reactive group (like a photo-activatable crosslinker) for covalent attachment, and a reporter tag (such as biotin or a fluorophore) for detection and purification. frontiersin.org

These probes are invaluable for target discovery and validation, as they can identify the specific protein partners of a small molecule within a complex cellular mixture. nih.gov The design of such a probe would involve strategically modifying the this compound structure to incorporate the reactive and reporter moieties without disrupting its binding to the target protein.

Contribution to Fundamental Understanding of Thietane Chemistry and Biology

The study of this compound and its derivatives contributes to the broader understanding of thietane chemistry and its applications in medicinal chemistry. Thietanes are less explored compared to other heterocyclic systems, and research into their synthesis, reactivity, and biological properties is of fundamental importance.

By systematically synthesizing and evaluating a library of compounds based on the this compound scaffold, researchers can establish structure-activity relationships (SAR). This involves correlating changes in the chemical structure with changes in biological activity. For example, SAR studies could reveal how the length and branching of the N-alkyl substituent, or the oxidation state of the sulfur atom, influence the compound's potency and selectivity for a given biological target. These findings provide valuable insights that can guide the design of future thietane-containing molecules with improved therapeutic potential.